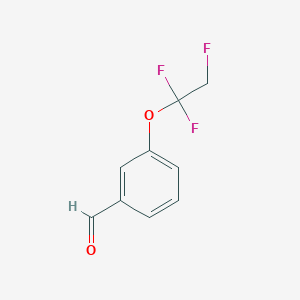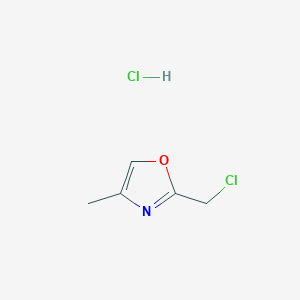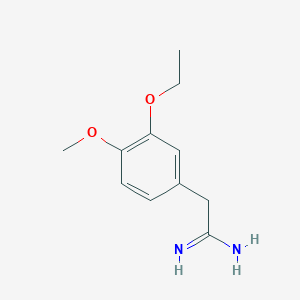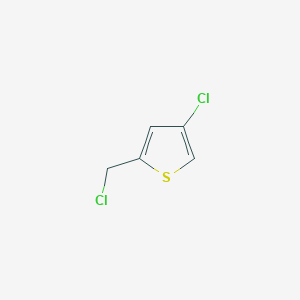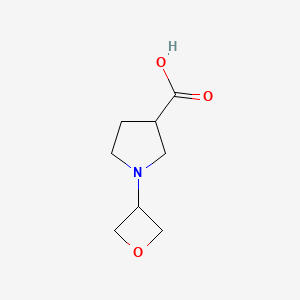
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their fusion. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds . This method involves the reaction of an appropriate oxetane precursor with a pyrrolidine derivative under specific conditions to yield the desired compound.
化学反応の分析
Types of Reactions: 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(Oxetan-3-yl)piperazine hydrochloride: This compound also contains an oxetane ring but is fused to a piperazine ring instead of a pyrrolidine ring.
Proline derivatives: Compounds like l-proline and its fluorinated analogs share structural similarities with 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid.
Uniqueness: this compound is unique due to the combination of the oxetane and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)6-1-2-9(3-6)7-4-12-5-7/h6-7H,1-5H2,(H,10,11) |
InChIキー |
CXYASEZMCBWGJP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)O)C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
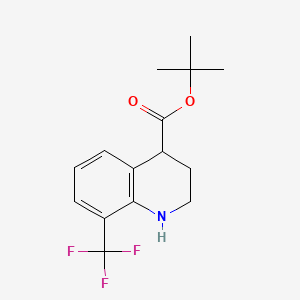
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
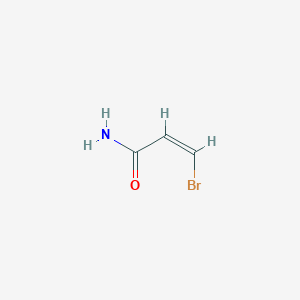
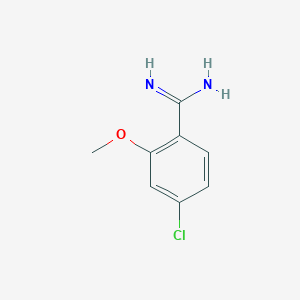
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
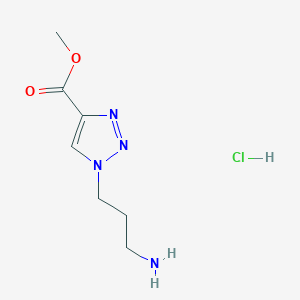
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
